4-anilino-N'-(4-hydroxy-3-methoxybenzylidene)butanohydrazide
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Overview
Description
4-anilino-N'-(4-hydroxy-3-methoxybenzylidene)butanohydrazide, also known as BH, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BH is a hydrazide derivative that exhibits potential anticancer properties and has been studied extensively in the past few years.
Mechanism of Action
4-anilino-N'-(4-hydroxy-3-methoxybenzylidene)butanohydrazide exerts its anticancer effects through various mechanisms. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This compound also induces oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit antioxidant properties, which may contribute to its anticancer effects. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-anilino-N'-(4-hydroxy-3-methoxybenzylidene)butanohydrazide is its simple synthesis method, which makes it easily accessible for research purposes. However, this compound has limited solubility in water, which may hinder its use in certain experiments.
Future Directions
There are several future directions for research on 4-anilino-N'-(4-hydroxy-3-methoxybenzylidene)butanohydrazide. One potential avenue is the development of this compound analogs with improved solubility and potency. Another area of research could be the investigation of this compound's effects on other diseases, such as Alzheimer's and Parkinson's disease. Additionally, the potential use of this compound in combination with other anticancer agents could be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as an anticancer agent. Its simple synthesis method and potential mechanisms of action make it an attractive candidate for further research. Future studies on this compound and its analogs could lead to the development of novel therapies for cancer and other diseases.
Synthesis Methods
4-anilino-N'-(4-hydroxy-3-methoxybenzylidene)butanohydrazide can be synthesized through a simple and straightforward method. The synthesis involves the reaction of 4-anilinobutanohydrazide with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction yields this compound as a yellowish powder, which can be purified through recrystallization.
Scientific Research Applications
4-anilino-N'-(4-hydroxy-3-methoxybenzylidene)butanohydrazide has been studied for its potential use in cancer treatment. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-17-12-14(9-10-16(17)22)13-20-21-18(23)8-5-11-19-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,19,22H,5,8,11H2,1H3,(H,21,23)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNNCUFVQVTPE-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCCNC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCCNC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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